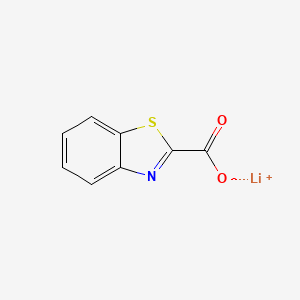

Lithium;1,3-benzothiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium;1,3-benzothiazole-2-carboxylate, also known as LiBTC, is a coordination compound. It has a molecular weight of 241.24 . It is stored at a temperature of 4 degrees Celsius and is shipped with an ice pack . The physical form of this compound is powder .

Molecular Structure Analysis

The InChI code for Lithium;1,3-benzothiazole-2-carboxylate is1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving Lithium;1,3-benzothiazole-2-carboxylate are not available, benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes .Physical And Chemical Properties Analysis

Lithium;1,3-benzothiazole-2-carboxylate is a powder . It has a molecular weight of 241.24 . The storage temperature is 4 degrees Celsius . Lithium is a reactive metal though considerably less so than other alkali metals .Aplicaciones Científicas De Investigación

- Lithium benzothiazole carboxylate derivatives have demonstrated antitumor properties. Researchers have explored their potential as novel antitumor agents, aiming to inhibit tumor growth and metastasis .

- The benzothiazole ring is a key motif in various antimicrobial and antibacterial compounds. Lithium benzothiazole carboxylate derivatives may exhibit activity against bacteria, fungi, and parasites .

- Some benzothiazole derivatives, including lithium benzothiazole carboxylate, have shown antiviral activity. Researchers have explored their potential as agents against viral infections .

- The benzothiazole moiety possesses antioxidant properties. Lithium benzothiazole carboxylate derivatives may contribute to oxidative stress management and cellular protection .

- Benzothiazole derivatives, including lithium benzothiazole carboxylate, have been investigated for their immunomodulatory effects. These compounds may influence immune responses and inflammation .

- The benzothiazole ring structure has been associated with anti-inflammatory activity. Lithium benzothiazole carboxylate derivatives could potentially serve as anti-inflammatory agents .

- Some C-2-substituted benzothiazole derivatives, such as antidiabetic Fortress, antitumor drugs Zopolrestat, GW 608-lys 38, and antiseptic Haletazol, have found application as commercially available drugs .

- Researchers have explored various synthetic approaches to prepare C-2-substituted benzothiazoles. These methods include traditional multistep reactions and one-pot atom economy processes using green chemistry principles and readily available reagents .

- Special attention is given to thiazole ring closure methods and chemical modification by introducing pharmacophore groups .

Antitumor Activity

Antimicrobial and Antibacterial Properties

Antiviral Applications

Antioxidant Potential

Immunomodulation

Anti-Inflammatory Agents

Commercially Available Drugs

Synthetic Approaches and Structural Modification

Safety and Hazards

Direcciones Futuras

While specific future directions for Lithium;1,3-benzothiazole-2-carboxylate are not available, benzothiazole derivatives have attracted significant attention due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tumor , antimicrobial , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution and the elimination of hf or hcl from the formed thioamide . The specific interactions between Lithium;1,3-benzothiazole-2-carboxylate and its targets would likely depend on the chemical structure of the compound and the nature of the target.

Propiedades

IUPAC Name |

lithium;1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.Li/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIWUUOKQHBHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)N=C(S2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium benzo[d]thiazole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)

![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2782504.png)

![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)

![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)